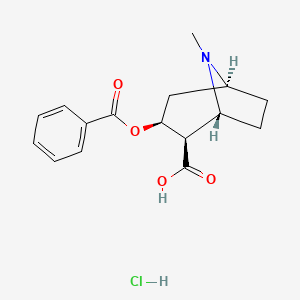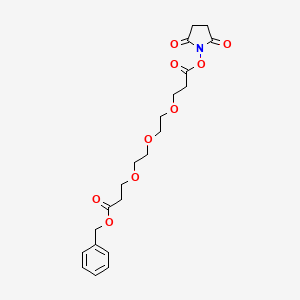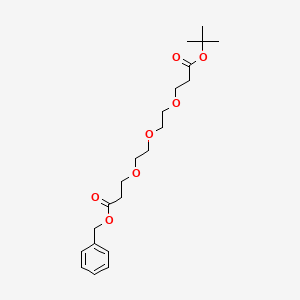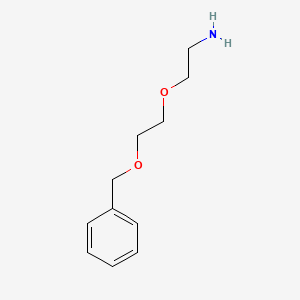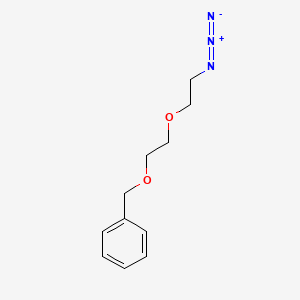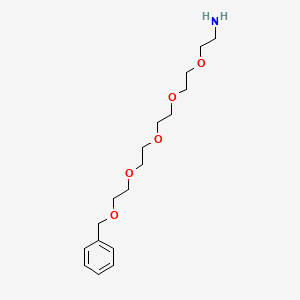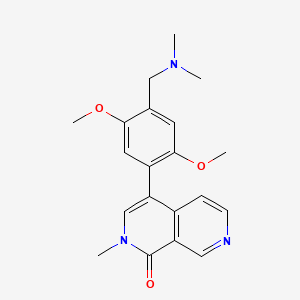
BI-9564
描述
BI-9564 是一种高效且选择性的溴结构域蛋白 9 (BRD9) 抑制剂。该化合物与 BRD9 具有高亲和力结合,而与密切相关的溴结构域蛋白 7 (BRD7) 的结合亲和力较低。 This compound 是研究 BAF 复合物在体外和体内生物学的有吸引力的工具,因为它具有良好的 ADME-PK 特性以及高口服生物利用度 .
作用机制
BI-9564 通过与 BRD9 的溴结构域高亲和力结合来发挥其作用,抑制其功能。溴结构域是一种蛋白质结构域,可以识别组蛋白尾部上的乙酰化赖氨酸残基,在染色质重塑和基因表达中起着至关重要的作用。 通过抑制 BRD9,this compound 扰乱了 SWI/SNF BAF 复合物的功能,该复合物参与染色质重塑 .
生化分析
Biochemical Properties
BI-9564 binds with high affinity to BRD9 (KD( ITC) = 14 nM), displaying good cellular potency and an excellent selectivity versus most BET family members . It interacts with the bromodomain of BRD9, a component of the chromatin remodeling SWI/SNF BAF complex . The nature of these interactions involves binding to the acetyl-lysine recognition pocket of BRD9 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to decrease cell proliferation, induce G1-arrest, and cause apoptosis in certain cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the bromodomain of BRD9 . This binding inhibits the function of BRD9, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
In a disseminated AML mouse model, this compound showed efficacy at oral doses of 180 mg/kg
Transport and Distribution
Given its high oral bioavailability and moderate to high absorptive permeability , it is likely that this compound can be effectively distributed within the body.
Subcellular Localization
Given its target, the bromodomain of BRD9, it is likely that this compound localizes to the nucleus where it can interact with chromatin and affect gene expression .
准备方法
BI-9564 的合成路线和反应条件涉及制备具有伯胺的类似物,以通过 NHS-酯偶联实现与固体载体的直接缀合 。详细的合成路线和工业生产方法是专有的,并未公开披露。
化学反应分析
BI-9564 会经历各种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,但详细的试剂和条件尚未公开。
还原: 该化合物可以被还原,但具体的试剂和条件是专有的。
取代: this compound 可以发生取代反应,特别是涉及其二甲基氨基甲基和甲氧基苯基基团。
这些反应中常用的试剂和条件并未公开披露。这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
相似化合物的比较
BI-9564 与其他类似化合物进行比较,例如:
I-BRD9: 另一种 BRD9 抑制剂,但具有不同的选择性和效力特征。
(+)-JQ1: 一种靶向 BET 家族成员的溴结构域抑制剂,但对 BRD9 的选择性不如 this compound。
PF-04979064: 另一种具有不同靶标特异性的溴结构域抑制剂。
This compound 对 BRD9 的高选择性和效力是独一无二的,使其成为研究 BAF 复合物及其在疾病中的作用的宝贵工具 .
属性
IUPAC Name |
4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSUDWKXGMUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128157 | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883429-22-8 | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


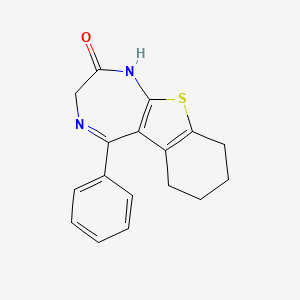
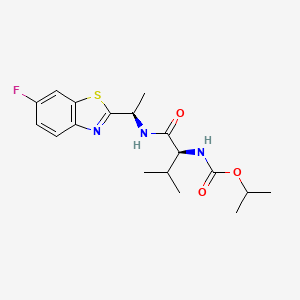
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
